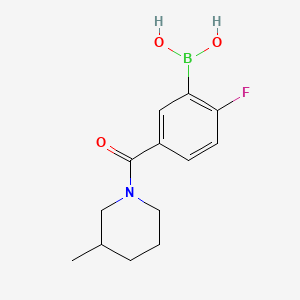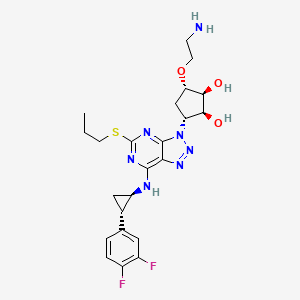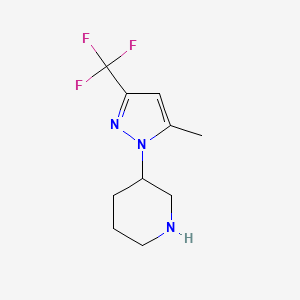![molecular formula C12H13N5O4 B13428963 (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs These compounds are characterized by their ability to mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the imidazo[2,1-f]purine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study nucleic acid interactions. Its ability to mimic natural nucleosides makes it a valuable tool for investigating the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, nucleoside analogs like this compound are often explored for their potential as antiviral or anticancer agents. They can interfere with the replication of viral genomes or the proliferation of cancer cells.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains and the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol apart from these compounds is its unique imidazo[2,1-f]purine core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H13N5O4 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9+,12-/m1/s1 |
Clé InChI |
LRPBXXZUPUBCAP-QRKAXHLRSA-N |
SMILES isomérique |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
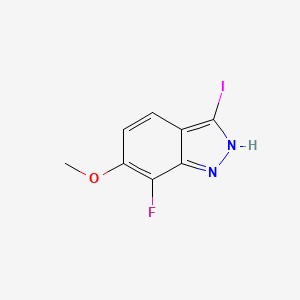
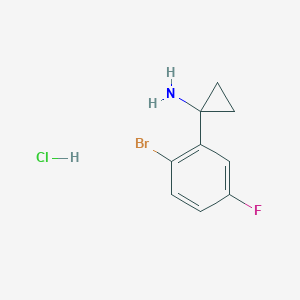
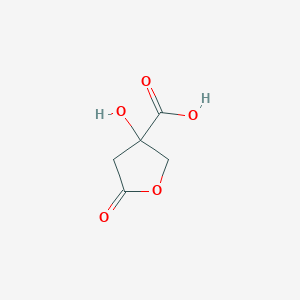
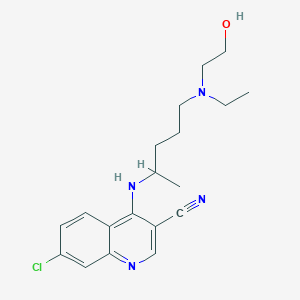
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)



![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
